AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2

説明

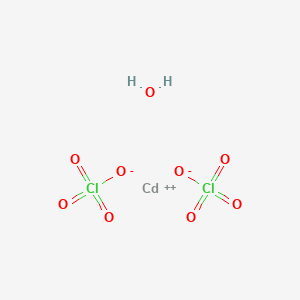

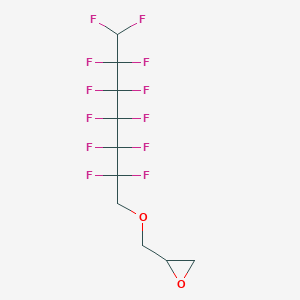

The peptide “AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2” is also known as LY2112688 trifluoroacetate . It is a beta-melanocyte-stimulating hormone (β-MSH)-derived peptide .

Synthesis Analysis

The synthesis of this peptide involves the use of D-amino acids . The N-terminal cysteine residue is acetylated, and the C-terminal asparagine residue is amidated . A disulfide bridge is formed between the cysteine residues at positions 1 and 7 .Molecular Structure Analysis

The molecular structure of this peptide includes a disulfide bridge between the cysteine residues at positions 1 and 7 . The phenylalanine at position 4 and the cysteine residue at position 7 are D-isomers .Chemical Reactions Analysis

The peptide “this compound” is a derivative of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 . The substitution of the DPhe phenyl ring at the para position with iodine results in a unique mixed mouse MC3R/MC4R pharmacological profile .Physical And Chemical Properties Analysis

The peptide “this compound” is a lyophilized powder with a white to off-white color . It has a molecular weight of 1175.35 (free base basis) .科学的研究の応用

Melanocortin-4 Receptor Agonists

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 is part of studies exploring novel melanocortin-4 receptor (MC-4R) selective disulfide-constrained hexapeptide analogs. These peptides, including Ac-[hCys-His-D-Phe-Arg-Trp-Cys]-NH(2), are significant in the elucidation of melanocortin-4 receptor-related physiology, potentially finding application in treating obesity and related metabolic disorders (Yan et al., 2005).

Minimal Active Sequence Determination

In the study of alpha-melanotropin (alpha-MSH), Ac-His-Phe-Arg-Trp-NH2 (Ac-alpha-MSH6-9-NH2), which shares a similar structure with this compound, was identified as the minimal sequence required for biological activity in the frog skin bioassay. This discovery is crucial for understanding the physiological role of alpha-MSH (Hruby et al., 1987).

Tripeptide Analogues with Prolonged Agonist Bioactivity

Research on alpha-melanotropin peptides identified tripeptide agonists with prolonged bioactivity, such as Ac-DPhe-Arg-DTrp-NH2. These findings are important in developing MSH-based peptidomimetic agonists, hinting at different pharmacophore models dependent on the substructure and stereochemistry of the MSH(6-9) "active site" (Haskell-Luevano et al., 1996).

Structure-Activity Relationships for Obesity Treatment

The peptide Ac-Tyr-Arg-[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH(2) (10) and its analogs, including Ac-[hCys-His-D-Phe-Arg-Trp-Cys]-NH(2) (100), have shown potential in treating obesity. These cyclic hexapeptides exhibit enhanced potency in binding MC4R and selectivity over MC1R, suggesting their application in metabolic disorder treatments (Yan et al., 2007).

Bicyclic α-Melanotropin Analogues

Bicyclic α-melanotropin analogues, based on sequences similar to this compound, were designed and synthesized. Their conformations and biological properties were analyzed, contributing to the understanding of the structural requirements for bioactivity in melanotropin-related peptides (Haskell-Luevano et al., 1995).

Novel Neuropeptide from Sea Anemones

A peptide with the structure Glu-Ser-Leu-Arg-Trp-NH2, sharing partial similarity with this compound, was isolated from sea anemones. This discovery suggests its role as a neurotransmitter at neuromuscular junctions in marine life (Graff & Grimmelikhuijzen, 1988).

Modulation of Melanocortin Receptors

Conformationally constrained melanotropin peptides like Ac-Nle4-c[Asp5-His-Phe7-Arg-Trp9-Ala-Lys]-NH2 were examined to understand ligand stereochemistry's impact on melanocortin receptor binding affinity and selectivity. This research aids in comprehending how different peptide structures influence receptor interactions (Haskell-Luevano et al., 1997).

作用機序

特性

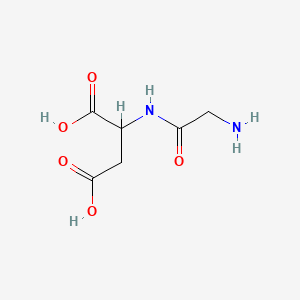

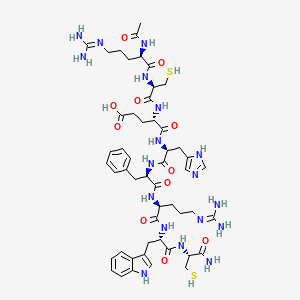

IUPAC Name |

(4S)-4-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40(25-82)49(80)64-35(15-16-41(71)72)45(76)67-38(21-30-23-57-26-61-30)48(79)65-36(19-28-9-3-2-4-10-28)46(77)63-34(14-8-18-59-51(55)56)44(75)66-37(47(78)68-39(24-81)42(52)73)20-29-22-60-32-12-6-5-11-31(29)32/h2-6,9-12,22-23,26,33-40,60,81-82H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGUOZWTPYJYJW-ZSTGMXRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72N18O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)

![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)